ABT-279 - 676559-83-4

ABT-279

Catalog Number: EVT-256932
CAS Number: 676559-83-4
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-279 is a bio-active chemical.
Source and Classification

ABT-279 belongs to the class of dipeptidyl peptidase-IV inhibitors, which are designed to enhance the levels of incretin hormones. These hormones are crucial for regulating blood sugar levels by promoting insulin release from the pancreas in response to meals. The compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety, contributing to its biological activity.

Synthesis Analysis

The synthesis of ABT-279 has been described in several studies, highlighting various methodologies. A notable approach involves a convergent synthesis strategy that allows for scalability, making it feasible for large-scale production.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available precursors, including 4-fluoropyrrolidine and 2-cyano-5-ethynyl-1-pyrrolidine.
  2. Reactions: Key reactions include:
    • Nucleophilic Substitution: Involving the introduction of functional groups to enhance activity.
    • Cyclization: Forming the piperidine structure critical for the compound's efficacy.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for biological evaluation.

This scalable synthesis has been demonstrated on a multikilogram scale, ensuring that production can meet potential clinical demands .

Molecular Structure Analysis

The molecular structure of ABT-279 is characterized by a complex arrangement that contributes to its biological activity.

Structural Features

  • Molecular Formula: C15_{15}H19_{19}N3_{3}O
  • Molecular Weight: Approximately 259.33 g/mol
  • Key Functional Groups:
    • A pyrrolidine ring that enhances binding affinity to dipeptidyl peptidase-IV.
    • A cyano group that plays a role in the compound's mechanism of action.

The three-dimensional conformation of ABT-279 allows for optimal interaction with the active site of dipeptidyl peptidase-IV, which is crucial for its inhibitory effects .

Chemical Reactions Analysis

ABT-279 participates in several chemical reactions, primarily through its interaction with dipeptidyl peptidase-IV.

Key Reactions Involving ABT-279

  1. Enzyme Inhibition: The primary reaction involves the binding of ABT-279 to the active site of dipeptidyl peptidase-IV, inhibiting its enzymatic activity.
  2. Metabolism: In vivo studies have shown that ABT-279 undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.

These reactions are critical for understanding the pharmacokinetics and pharmacodynamics of ABT-279 .

Mechanism of Action

The mechanism by which ABT-279 exerts its effects involves specific interactions with dipeptidyl peptidase-IV.

Detailed Mechanism

This mechanism has been validated through various preclinical and clinical studies demonstrating improved glycemic control in diabetic models .

Physical and Chemical Properties Analysis

ABT-279 exhibits several notable physical and chemical properties:

Key Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

ABT-279 has significant applications in both research and clinical settings:

Scientific Applications

  1. Diabetes Treatment: As a dipeptidyl peptidase-IV inhibitor, it is primarily studied for managing type 2 diabetes mellitus.
  2. Pharmacokinetic Studies: Used in allometric scaling studies to predict human pharmacokinetics based on animal data, aiding drug development processes .
  3. Research Tool: Serves as a model compound for studying the effects of incretin modulation on glucose metabolism.

The versatility and effectiveness of ABT-279 make it a valuable compound in diabetes research and treatment strategies .

Synthesis & Optimization of ABT-279

Novel Synthetic Pathways for Targeted Pharmacophore Assembly

The assembly of ABT-279's pharmacophore integrates three critical fragments: a 4-pyridinecarboxylic acid core, a 4-methylpiperidine linker, and a chiral (2S,5R)-2-cyano-5-ethynylpyrrolidine moiety. The canonical route employs a sequential coupling strategy [1] [2]:

  • Fragment Preparation: The pyrrolidine subunit is synthesized via asymmetric Strecker reaction, while the 4-methylpiperidine fragment is Boc-protected for regioselectivity.
  • Amide Coupling: The pyrrolidine nitrogen is acylated with bromoacetyl bromide, yielding an activated intermediate for nucleophilic displacement.
  • Nucleophilic Displacement: The 4-methylpiperidine amine attacks the bromoacetamide intermediate, forming the C-N bond.
  • Pyridine Integration: Suzuki-Miyaura cross-coupling attaches the 4-pyridinecarboxylic acid group, followed by deprotection.

Alternative pathways explored include Ugi multicomponent reactions to condense the pyrrolidine, piperidine, and isocyanopyridine precursors in a single step, though yields remain suboptimal (<45%) [4]. Key challenges involve suppressing epimerization during fragment ligation and minimizing steric hindrance during ring closure.

Table 1: Synthetic Intermediates for ABT-279 Assembly

IntermediateFunctionKey Reaction
(2S,5R)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrileElectrophilic coupling agentN-Acylation
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylateNucleophilic linkerBoc protection
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylateCoupling partnerBoronic ester formation

Stereochemical Control in Asymmetric Synthesis

ABT-279 requires absolute (2S,5R) stereochemistry at the pyrrolidine ring for optimal DPP-IV binding. Key stereocontrol strategies include:

  • Chiral Pool Synthesis: L-hydroxyproline serves as a template for introducing the 2-cyano group via dehydration and Strecker cyanation, preserving the C5 stereocenter [2].
  • Catalytic Asymmetric Hydrogenation: Enantioselective reduction of a Δ²-pyrroline intermediate using DuPhos-Rh catalysts achieves >98% ee at C2 and C5 [4].
  • Kinetic Resolution: Racemic ethynylpyrrolidine precursors are resolved using lipase-catalyzed (Candida antarctica) acetylation, yielding the (5R)-isomer with 99% enantiomeric excess [1].

Epimerization risks occur during the bromoacetylation step (pH >8.0) and amide coupling (temperature >40°C). Mitigation involves low-temperature (0–5°C) reactions and buffered aqueous/organic biphasic systems [4].

Solvent-Free Mechanochemical Approaches

Conventional ABT-279 synthesis relies on DMF or DCM, generating significant solvent waste. Mechanochemistry offers sustainable alternatives:

  • Ball-Milling Condensation: Reactive grinding of the pyrrolidine acetamide and 4-amino-4-methylpiperidine with K₂CO₃ achieves 85% coupling yield in 2 hours, eliminating solvent use [3].
  • Microwave-Assisted Cyclization: Polar intermediates (e.g., boronic esters) undergo ring closure under microwave irradiation (300 W, 120°C), reducing reaction times from 12 hours to 30 minutes and energy consumption by 70% [3].

These methods align with Green Chemistry Principles #6 (energy efficiency) and #12 (accident prevention) by avoiding flammable solvents and high-pressure conditions [3].

Catalytic System Design for Yield Maximization

Optimizing catalytic systems addresses low yields (<50%) in the final coupling step:

  • Palladium Catalysis: Pd(PPh₃)₄ (5 mol%) with AsPh₃ as a ligand enables Suzuki coupling at 80°C, achieving 92% conversion despite steric hindrance from the ethynyl group [1] [4].
  • Copper-Mediated Alkyne-Azide Cycloaddition (CuAAC): An alternative route clicks the ethynylpyrrolidine to an azido-pyridine derivative using CuI/DIPEA, yielding 94% of the triazole analog, though this modifies the core pharmacophore [4].

Catalyst poisoning by the tertiary piperidine nitrogen is minimized via transient protonation with acetic acid.

Green Chemistry Principles in Process Scale-Up

Scale-up of ABT-279 synthesis integrates multiple Green Chemistry principles:

  • Atom Economy (Principle #2): The convergent route achieves 78% atom utilization versus 52% for linear approaches [3].
  • Benign Solvents (Principle #3): Ethyl acetate replaces DMF for extractions, improving biodegradability.
  • Energy Efficiency (Principle #6): Microwave steps reduce cumulative energy demand to 1,200 kJ/mol versus 4,500 kJ/mol for thermal methods [3].
  • Waste Reduction (Principle #1): Aqueous workups recover >95% of palladium catalysts via chelating resins.

Table 2: Green Metrics for ABT-279 Synthesis

MetricConventional RouteOptimized Green Route
Process Mass Intensity (PMI)12045
E-Factor (kg waste/kg product)8622
Energy Consumption (kJ/mol)4,5001,200
Solvent Volume (L/kg)800150

Challenges remain in scaling the asymmetric hydrogenation and managing ethynyl group stability during distillation. Continuous flow systems are being explored to enhance throughput and minimize thermal degradation [3].

Properties

CAS Number

676559-83-4

Product Name

ABT-279

IUPAC Name

2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1

InChI Key

FIMRNLAKAARHPD-IRXDYDNUSA-N

SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid
ABT 279
ABT-279
ABT279

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

Isomeric SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.